2-o-Tolyl-ethanesulfonyl chloride

Beschreibung

Significance of Sulfonyl Chlorides in Organic Synthesis and Medicinal Chemistry

Sulfonyl chlorides are a class of organic compounds that play a pivotal role in both organic synthesis and medicinal chemistry. magtech.com.cn Their high reactivity makes them excellent electrophiles, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles such as alcohols, amines, and thiols. fiveable.me This reactivity is fundamental to their utility, allowing for the introduction of the sulfonyl group into various organic molecules. fiveable.me This process can be a key step in the synthesis of more complex structures or for the installation of protecting groups. fiveable.me

In medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and antihypertensive properties. fiveable.mesigmaaldrich.com The ability to easily react with amines to form stable sulfonamide linkages makes sulfonyl chlorides invaluable tools in drug discovery and development. sigmaaldrich.com Furthermore, sulfonyl chlorides are used in the synthesis of dyes, pigments, and as initiators for certain polymerization reactions. quora.com The versatility and reactivity of sulfonyl chlorides have solidified their position as indispensable reagents in modern chemical research. magtech.com.cnresearchgate.net

Overview of Arylalkanesulfonyl Chlorides as Versatile Synthetic Building Blocks

Arylalkanesulfonyl chlorides, a subgroup of sulfonyl chlorides, are characterized by a sulfonyl chloride group attached to an alkyl chain which, in turn, is connected to an aromatic ring. These compounds serve as versatile building blocks in organic synthesis due to the combination of the reactive sulfonyl chloride moiety and the modifiable aromatic ring. They are crucial intermediates for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

The general synthetic approach to these molecules often involves the chlorosulfonation of the corresponding arylalkane. Their utility lies in their ability to participate in a range of chemical transformations. The sulfonyl chloride group can react with nucleophiles to form sulfonamides and sulfonate esters, while the aromatic ring can undergo various substitution reactions, allowing for the synthesis of a diverse library of molecules from a single starting material. molport.com This dual reactivity makes arylalkanesulfonyl chlorides highly valuable in the construction of complex molecular architectures.

Research Trajectory and Unexplored Areas for 2-o-Tolyl-ethanesulfonyl Chloride

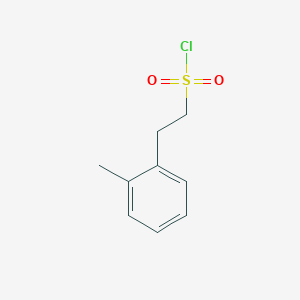

This compound, with the chemical formula C9H11ClO2S, is a specific arylalkanesulfonyl chloride that has garnered attention in chemical research. fluorochem.co.ukepa.gov Its structure consists of an ethanesulfonyl chloride group attached to an ortho-tolyl group.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClO2S fluorochem.co.ukepa.gov |

| Molecular Weight | 218.7 g/mol scbt.com |

| CAS Number | 728919-61-7 fluorochem.co.ukepa.govscbt.com |

The primary application of this compound lies in its role as an intermediate in the synthesis of other organic compounds. Its reactivity is characteristic of sulfonyl chlorides, readily reacting with nucleophiles to form sulfonamides and other derivatives.

While the fundamental reactivity of this compound is understood, its full potential remains to be explored. Future research could focus on several key areas:

Development of Novel Synthetic Methodologies: Investigating new and more efficient synthetic routes to this compound and its derivatives could enhance its accessibility and utility.

Exploration of Biological Activity: Systematic screening of derivatives of this compound for various biological activities could uncover new therapeutic leads. The structural similarity to compounds with known anticancer properties suggests this as a promising avenue.

Application in Materials Science: The incorporation of the tolyl-ethanesulfonyl moiety into polymers or other materials could lead to the development of new materials with unique properties.

The current body of research provides a solid foundation for further investigation into the chemistry and applications of this compound. Its role as a versatile building block, combined with the potential for discovering novel applications, ensures that it will remain a compound of interest for the foreseeable future.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPDFMJTZDIMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375278 | |

| Record name | 2-o-Tolyl-ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-61-7 | |

| Record name | 2-o-Tolyl-ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728919-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 O Tolyl Ethanesulfonyl Chloride and Analogues

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the introduction of the sulfonyl chloride group in a single key transformation from a suitable precursor. These approaches are often favored for their atom economy and straightforward nature.

The oxidative chlorination of thiols and their derivatives is a prominent and direct route to sulfonyl chlorides. organic-chemistry.org This transformation can be achieved using various chlorinating and oxidizing agents. For a substrate like 2-(o-tolyl)ethanethiol, this method involves the direct conversion of the thiol (-SH) group into the sulfonyl chloride (-SO₂Cl) moiety.

Recent advancements have focused on developing safer and more efficient protocols. For instance, the use of N-chloroamides, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), has been established as a dual-function reagent for the oxidative chlorination of both aliphatic and aromatic thiols. rsc.org This method is particularly amenable to continuous flow processes, which allows for excellent control over highly exothermic reactions, thereby improving safety and scalability. rsc.orgscite.ai The reaction proceeds through the in-situ generation of an active chlorine species which oxidizes the thiol.

Other effective reagents for this transformation include N-chlorosuccinimide (NCS) and sodium hypochlorite (B82951) (bleach). organic-chemistry.orgrsc.org The synthesis from S-alkylisothiourea salts, which are readily prepared from thiols or alkyl halides, provides a convenient and safe alternative, affording diverse sulfonyl chlorides in high yields. organic-chemistry.org

Table 1: Reagents for Oxidative Chlorination of Thiol Derivatives

| Reagent | Substrate | Key Advantages | Reference |

|---|---|---|---|

| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Thiols, Disulfides | Amenable to continuous flow, high space-time yield, improved safety. | rsc.org |

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Good yields, water-soluble byproduct can be recycled. | organic-chemistry.org |

| Sodium Hypochlorite (Bleach) | S-Alkylisothiourea salts | Economical, environmentally friendly, simple procedure. | organic-chemistry.orgrsc.org |

| Sodium Chlorite (NaClO₂) | S-Alkylisothiourea salts, Thiols | Convenient, safe, and environmentally benign. | organic-chemistry.org |

Direct chlorosulfonation involves the reaction of a hydrocarbon with a potent chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). researchgate.net For a target molecule like 2-o-tolyl-ethanesulfonyl chloride, the precursor hydrocarbon would be 2-o-tolylethane.

This reaction introduces the -SO₂Cl group directly onto the carbon skeleton. For example, the chlorosulfonation of toluene (B28343) with chlorosulfonic acid is a known method to produce a mixture of o- and p-toluenesulfonyl chloride. chemicalbook.com However, this method can be aggressive, often requiring harsh conditions and suffering from a lack of selectivity, especially with complex molecules. researchgate.net This can lead to multiple isomers and other side products, complicating purification.

Indirect Synthetic Pathways

Indirect routes involve the synthesis of an intermediate, such as a sulfonic acid, which is subsequently converted to the target sulfonyl chloride. These multi-step pathways can offer greater control and may be necessary for substrates incompatible with harsh direct sulfonylation conditions.

One of the most established indirect methods is the conversion of sulfonic acids or their corresponding salts (e.g., sodium 2-(o-tolyl)ethanesulfonate) into sulfonyl chlorides. researchgate.net

Historically, this transformation relied on harsh chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often requiring high temperatures. google.com These conditions are not suitable for many functionalized or sterically hindered substrates. google.com

To address these limitations, milder and more selective reagents have been developed. A notable modern method involves the use of oxalyl chloride or a similar halogen substitution reagent in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com This system is believed to generate the Vilsmeier reagent in situ, which facilitates the conversion under much gentler conditions, often at or below room temperature. google.com Another novel approach utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as an efficient chlorinating agent under solvent-free conditions, offering high yields and short reaction times.

Table 2: Comparison of Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Heating | Effective for simple substrates. | Harsh, low functional group tolerance. | google.com |

| Thionyl Chloride (SOCl₂) | Heating, often with DMF | Commonly available. | Harsh conditions, potential for side reactions. | google.com |

| Oxalyl Chloride / DMF | Room temperature or below | Mild conditions, suitable for sensitive substrates. | Requires stoichiometric activator. | google.com |

| TAPC | Solvent-free, grinding | Mild, high efficiency, short reaction times. | Specialized reagent. |

Radical-based methodologies have emerged as powerful tools for forming C-S bonds and accessing sulfonyl chlorides under mild conditions. These reactions typically involve the generation of a sulfonyl radical, which is then trapped by a chlorine source.

One such strategy is the photocatalytic Sandmeyer-type reaction of arenediazonium salts. acs.org In this process, visible light and a photocatalyst are used to reduce the diazonium salt, generating an aryl radical. This radical is then trapped by sulfur dioxide (SO₂), forming a sulfonyl radical, which subsequently abstracts a chlorine atom to yield the arenesulfonyl chloride. acs.org This method shows high tolerance for various functional groups. acs.org

Another innovative approach is the copper-catalyzed decarboxylative chlorosulfonylation of aromatic carboxylic acids. princeton.edu This process converts readily available carboxylic acids into aryl radicals via a ligand-to-metal charge transfer (LMCT) mechanism. The aryl radical is captured by SO₂, and the resulting sulfonyl radical is chlorinated to furnish the sulfonyl chloride, which can be used in one-pot procedures to synthesize sulfonamides. princeton.edu Silyl radicals have also been employed to activate sulfonyl chlorides via chlorine-atom abstraction, highlighting the versatility of radical pathways in organosulfur chemistry. nih.govacs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Sulfonyl Chloride Formation

Optimizing reaction parameters is crucial for maximizing the yield and purity of sulfonyl chlorides while ensuring process safety. Key variables include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of reagents.

In the synthesis of sulfonyl chlorides from thiols, the development of continuous flow protocols represents a significant optimization. rsc.org A study using DCH as the oxidant demonstrated that a short residence time of just 41 seconds in a microreactor could produce the desired sulfonyl chloride with a very high space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org This exquisite control over reaction parameters circumvents thermal runaway risks associated with the highly exothermic nature of the oxidation. rsc.org

For conversions of sulfonic acid salts, optimization often focuses on moving away from harsh, high-temperature conditions to milder alternatives. The use of oxalyl chloride/DMF allows reactions to be performed at temperatures from -20°C to room temperature, significantly improving the substrate scope. google.com

In the reduction of sulfonyl chlorides to sulfinamides, a related transformation, reaction conditions were systematically optimized. nih.gov It was found that performing the reaction in dichloromethane (B109758) (CH₂Cl₂) at 0°C using triethylamine (B128534) (TEA) as a base provided the best results, whereas other solvents like acetonitrile (B52724) or THF, and different temperatures, led to lower yields and the formation of byproducts. nih.gov

Table 3: Optimization of a Model Reaction (Sulfinamide Synthesis from Sulfonyl Chloride)

| Entry | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | 0 | Optimal yield of desired product. | nih.gov |

| 2 | CH₂Cl₂ | 25 | Slightly lower yield compared to 0°C. | nih.gov |

| 3 | CH₂Cl₂ | -20 | Significant amount of sulfonamide byproduct formed. | nih.gov |

| 4 | Acetonitrile | 0 | Poor yield of desired product. | nih.gov |

| 5 | THF | 0 | Poor yield of desired product. | nih.gov |

These examples underscore the importance of fine-tuning reaction conditions to achieve the desired outcome in sulfonyl chloride synthesis, balancing reactivity with selectivity and safety.

Mechanistic Investigations of 2 O Tolyl Ethanesulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions at the Sulfonyl Center.nih.gov

Nucleophilic substitution at the sulfur atom of sulfonyl chlorides is a fundamental reaction class for this group of compounds. magtech.com.cn These reactions generally proceed via a mechanism analogous to the well-known SN2 reaction at a carbon center. nih.gov

The accepted mechanism for nucleophilic substitution at a sulfonyl center involves a one-step concerted process. The incoming nucleophile attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile and the leaving group (chloride ion) are both partially bonded to the sulfur. This process results in the inversion of configuration at the sulfur atom. nih.gov

For 2-o-Tolyl-ethanesulfonyl chloride, the reaction with a generic nucleophile (Nu-) can be depicted as follows:

Step 1: Nucleophilic Attack. The nucleophile attacks the sulfur atom of the sulfonyl chloride.

Step 2: Transition State. A trigonal bipyramidal transition state is formed where the nucleophile and the chlorine atom are in apical positions.

Step 3: Product Formation. The chloride ion is expelled, leading to the formation of the substituted product.

Unlike reactions at a carbonyl carbon, the formation of a stable tetrahedral intermediate is generally not observed in nucleophilic substitution at a sulfonyl sulfur. nih.gov However, for some highly reactive systems or with specific nucleophiles, an addition-elimination mechanism involving a transient pentacoordinate sulfurane intermediate has been proposed. nih.gov

The rate of nucleophilic substitution at the sulfonyl center is significantly influenced by the properties of the attacking nucleophile.

Nucleophile Basicity: Generally, a more basic nucleophile is also a better nucleophile. However, the relationship is not always linear. For a series of nucleophiles with the same attacking atom, nucleophilicity often correlates well with basicity.

Steric Hindrance: The steric bulk of the nucleophile plays a crucial role. Highly hindered nucleophiles will react more slowly due to the difficulty in approaching the sterically congested sulfur center.

The ortho-tolyl group in this compound introduces steric hindrance around the reaction center, which could potentially slow down the rate of substitution compared to an unsubstituted phenylethanesulfonyl chloride. Studies on arenesulfonyl chlorides have shown that ortho-alkyl groups can, counterintuitively, accelerate the rate of chloride exchange, a phenomenon attributed to ground-state destabilization. nih.gov

| Nucleophile | Basicity (pKa of conjugate acid) | Relative Reactivity (qualitative) | Steric Hindrance |

| OH- | 15.7 | High | Low |

| RO- | 16-18 | High | Moderate |

| NH3 | 9.25 | Moderate | Low |

| RNH2 | 10-11 | Moderate to High | Low to Moderate |

| CN- | 9.21 | High | Low |

| I- | -10 | High | Low |

Elimination Pathways and Sulfene (B1252967) Intermediate Formation.magtech.com.cn

In the presence of a base, this compound, having α-protons, can undergo a β-elimination reaction. This elimination pathway is a significant alternative to nucleophilic substitution and proceeds through a highly reactive intermediate known as a sulfene. magtech.com.cn

The treatment of this compound with a non-nucleophilic base can lead to the formation of o-tolyl-substituted ethenesulfonyl chloride. This reaction is a classic example of an E2 elimination, where the base abstracts a proton from the α-carbon, and the chloride ion is eliminated from the sulfonyl group in a concerted step.

However, the more common and synthetically useful pathway involves the formation of a sulfene intermediate.

The reaction of an alkanesulfonyl chloride containing α-hydrogens with a tertiary amine, such as triethylamine (B128534), is a well-established method for generating sulfenes. The base abstracts an α-proton, leading to the elimination of hydrogen chloride and the formation of the sulfene (R2C=SO2).

For this compound, the reaction with a base would generate 2-o-Tolyl-ethenesulfene. These sulfene intermediates are highly electrophilic and will rapidly react with any available nucleophiles or undergo cycloaddition reactions. If the sulfene is generated in the presence of a trapping agent, such as an enamine or a diene, a variety of cyclic sulfonamides or sultines can be synthesized.

The competition between nucleophilic substitution and elimination is highly dependent on the reaction conditions.

Base Strength: The use of a strong, sterically hindered base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), favors the elimination pathway by readily abstracting the α-proton without competing as a nucleophile. Weaker bases or nucleophilic bases (e.g., primary or secondary amines) can lead to a mixture of substitution and elimination products.

Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents can stabilize the transition state of the elimination reaction, thereby favoring sulfene formation. In contrast, polar protic solvents might favor substitution by solvating the nucleophile and the leaving group.

| Condition | Favored Pathway | Rationale |

| Strong, non-nucleophilic base | Elimination (Sulfene formation) | The base preferentially abstracts the α-proton over attacking the sulfonyl center. |

| Nucleophilic base | Substitution and/or Elimination | The base can act as both a nucleophile and a base, leading to a mixture of products. |

| Polar aprotic solvent | Elimination | Stabilizes the charged transition state of the E2-like elimination. |

| Polar protic solvent | Substitution | Can facilitate the departure of the leaving group and solvate the nucleophile. |

Radical Reaction Mechanisms Involving Sulfonyl Chlorides

While specific studies on the radical reactions of this compound are not extensively documented, the general mechanisms for sulfonyl chlorides provide a framework for understanding its potential reactivity. Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under specific conditions, such as photolysis or in the presence of radical initiators.

The generation of a sulfonyl radical from a sulfonyl chloride typically proceeds through the homolytic cleavage of the sulfur-chlorine bond. This process can be initiated by light or heat, although the S-Cl bond is relatively strong. More commonly, radical initiators or transition metal catalysts are employed to facilitate this process at lower temperatures.

Once formed, the 2-o-Tolyl-ethanesulfonyl radical can participate in various radical reactions, most notably addition to unsaturated systems like alkenes and alkynes. The general mechanism for the radical addition of a sulfonyl chloride to an alkene can be described in the following steps:

Initiation: A radical initiator (In•) abstracts a chlorine atom from the sulfonyl chloride to generate the sulfonyl radical.

In• + RSO₂Cl → InCl + RSO₂•

Propagation: The sulfonyl radical adds to the alkene to form a carbon-centered radical adduct. This radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride, yielding the addition product and regenerating the sulfonyl radical to continue the chain reaction.

RSO₂• + CH₂=CHR' → RSO₂CH₂-C•HR'

RSO₂CH₂-C•HR' + RSO₂Cl → RSO₂CH₂-CHClR' + RSO₂•

Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

The regioselectivity of the sulfonyl radical addition is influenced by the stability of the resulting carbon-centered radical intermediate. The electrophilic nature of the sulfonyl radical generally leads to addition to the less substituted carbon atom of the double bond.

Electrophilic Activation and Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group is inherently electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom attached to the sulfur atom. This electrophilicity allows the sulfur atom to be attacked by a wide range of nucleophiles.

The reaction of this compound with nucleophiles, such as amines, alcohols, and water, typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. These reactions lead to the formation of sulfonamides, sulfonate esters, and sulfonic acids, respectively. The general mechanism is often considered to be an addition-elimination pathway or a direct displacement (SN2-type) process.

Recent studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided detailed insights into the mechanism of nucleophilic substitution at the sulfonyl sulfur. mdpi.com These studies, utilizing radio-labeled chloride ions, have shown that the reaction for many arenesulfonyl chlorides proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com

A significant finding from these studies is the unexpected accelerating effect of ortho-alkyl groups on the rate of nucleophilic substitution. mdpi.com This is counterintuitive, as alkyl groups are expected to exert steric hindrance and a positive inductive effect, both of which should decrease the reaction rate. For instance, the rate of chloride exchange for 2-methylbenzenesulfonyl chloride is faster than that for the unsubstituted benzenesulfonyl chloride. This acceleration is attributed to the specific, rigid, and sterically congested structure imposed by the ortho-substituent, which may destabilize the ground state of the sulfonyl chloride more than the transition state, thus lowering the activation energy of the reaction. mdpi.com

This observation is directly relevant to the reactivity of this compound. The presence of the ortho-methyl group on the phenyl ring is expected to enhance the electrophilicity and reactivity of the sulfonyl chloride group towards nucleophiles compared to its unsubstituted counterpart, phenylethanesulfonyl chloride.

The table below presents kinetic data for the chloride-chloride exchange reaction in various substituted arenesulfonyl chlorides, illustrating the electronic and steric effects on the reaction rate.

| Substituent (X) | k₂ x 10⁵ (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 4-OCH₃ | 1.45 | 79.4 | -67.3 |

| 4-CH₃ | 3.16 | 76.9 | -69.4 |

| H | 8.71 | 73.6 | -71.5 |

| 4-Cl | 23.4 | 69.8 | -75.2 |

| 3-Cl | 51.3 | 66.9 | -78.6 |

| 3-NO₂ | 151 | 62.7 | -81.5 |

| 4-NO₂ | 234 | 60.6 | -83.6 |

| 2-CH₃ | 11.2 | 72.3 | -72.7 |

| 2,4,6-(CH₃)₃ | 28.8 | 68.5 | -77.3 |

Derivatization Strategies and Synthetic Transformations of 2 O Tolyl Ethanesulfonyl Chloride

Synthesis of Sulfonamide Derivatives

The formation of a sulfonamide bond (R-SO₂-NR'R'') is one of the most fundamental transformations of sulfonyl chlorides. This reaction is widely employed due to the prevalence of the sulfonamide functional group in medicinal chemistry and materials science. cbijournal.comnih.gov

The most direct method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org This reaction, known as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton, typically scavenged by a base, yields the stable sulfonamide.

The reaction of 2-o-Tolyl-ethanesulfonyl chloride with primary (R-NH₂) and secondary (R₂NH) amines is generally efficient and high-yielding. cbijournal.com The choice of base is crucial for driving the reaction to completion by neutralizing the hydrogen chloride (HCl) generated in situ. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270), or inorganic bases such as sodium carbonate. cbijournal.comnih.gov The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or a mixture of dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). cbijournal.comnih.gov

Primary amines tend to react more rapidly than secondary amines, a difference attributed to both steric hindrance and the generally higher nucleophilicity of primary amines. rsc.org A wide array of amines, including alkyl, aryl, and cyclic derivatives, can be successfully employed to generate a diverse library of sulfonamides derived from this compound. organic-chemistry.org

Table 1: Representative Amidation Reactions of this compound

| Amine Type | Reactant Amine | Product Sulfonamide |

|---|---|---|

| Primary Alkylamine | Ethylamine | N-Ethyl-2-(o-tolyl)ethanesulfonamide |

| Primary Arylamine | Aniline | N-Phenyl-2-(o-tolyl)ethanesulfonamide |

| Secondary Cyclic Amine | Piperidine | 1-{[2-(o-Tolyl)ethyl]sulfonyl}piperidine |

| Secondary Acyclic Amine | Diethylamine | N,N-Diethyl-2-(o-tolyl)ethanesulfonamide |

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are powerful tools for rapidly generating molecular complexity and diversity. jocpr.comnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to construct complex scaffolds in a single step. rsc.org

This compound can be envisioned as a key component in novel MCRs. Its electrophilic nature allows it to trap nucleophilic intermediates generated in situ from other reaction partners. nih.gov For instance, in a modified Ugi or Passerini reaction, the amine or alcohol component could first be functionalized with the 2-o-tolyl-ethanesulfonyl group before participating in the subsequent isocyanide insertion. This approach allows for the incorporation of the sulfonamide moiety into a larger, more complex, and functionally dense molecular architecture. nih.gov The development of such MCRs provides a pathway to novel chemical libraries with potential applications in drug discovery and materials science. jocpr.com

Preparation of Sulfonate Esters

Sulfonate esters are significant compounds in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols. Their alkylating properties have also been investigated. researchgate.net

The reaction of this compound with alcohols or phenols, a process known as alcoholysis or esterification, yields the corresponding sulfonate esters (R-SO₃-R'). researchgate.net Similar to amidation, this reaction typically requires a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. organic-chemistry.org The reaction is versatile, accommodating a wide range of primary and secondary alcohols. organic-chemistry.org

The process involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride sulfur atom. The resulting intermediate then expels a chloride ion to form the sulfonate ester. The choice of solvent can vary, with dichloromethane or acetonitrile being common options. organic-chemistry.orgorganic-chemistry.org This method provides a straightforward and efficient route to 2-(o-tolyl)ethanesulfonate esters, which can be used in subsequent synthetic transformations, such as cross-coupling reactions. researchgate.net

Table 2: Examples of Sulfonate Ester Synthesis from this compound

| Nucleophile | Product Sulfonate Ester |

|---|---|

| Methanol | Methyl 2-(o-tolyl)ethanesulfonate |

| Phenol | Phenyl 2-(o-tolyl)ethanesulfonate |

| Isopropanol | Isopropyl 2-(o-tolyl)ethanesulfonate |

| Ethylene Glycol | Ethane-1,2-diyl bis(2-(o-tolyl)ethanesulfonate) |

Formation of Sulfone Compounds

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group (R-SO₂-R') flanked by two carbon atoms. They are valued as synthetic intermediates and are present in various pharmaceuticals and agrochemicals. scispace.com

The Friedel-Crafts sulfonylation is a classic method for forming a carbon-sulfur bond between a sulfonyl chloride and an aromatic ring. scispace.com This electrophilic aromatic substitution reaction involves the activation of this compound with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or bismuth(III) triflate (Bi(OTf)₃). scispace.comresearchgate.net In recent years, more environmentally friendly solid acid catalysts, like zeolites (e.g., Zeolite Beta) and clays (B1170129) (e.g., Fe³⁺-montmorillonite), have been developed for this transformation. rsc.orgresearchgate.net

The reaction proceeds by the formation of a highly electrophilic sulfonylium cation or a polarized sulfonyl chloride-Lewis acid complex, which is then attacked by the electron-rich aromatic ring. A subsequent deprotonation step restores aromaticity and yields the diaryl or alkyl-aryl sulfone. scispace.com The reaction can be applied to a variety of aromatic and heteroaromatic substrates. researchgate.net With substituted arenes like toluene (B28343), the reaction exhibits regioselectivity, typically favoring the formation of the para-substituted isomer due to steric hindrance. rsc.orgresearchgate.net This method allows for the direct connection of the 2-(o-tolyl)ethylsulfonyl group to various aromatic systems, providing access to a wide range of sulfone structures.

Table 3: Potential Sulfone Products via Friedel-Crafts Sulfonylation

| Aromatic Substrate | Catalyst Example | Major Product |

|---|---|---|

| Benzene | AlCl₃ | 1-(2-(o-Tolyl)ethylsulfonyl)benzene |

| Toluene | Fe³⁺-montmorillonite | 1-Methyl-4-(2-(o-tolyl)ethylsulfonyl)benzene |

| Anisole | Zeolite Beta | 1-Methoxy-4-(2-(o-tolyl)ethylsulfonyl)benzene |

| Furan | Bi(OTf)₃ | 2-(2-(o-Tolyl)ethylsulfonyl)furan |

Cycloaddition Reactions Utilizing Sulfene (B1252967) Intermediates

Under basic conditions, typically in the presence of a tertiary amine like triethylamine, this compound can undergo dehydrochlorination to generate a highly reactive intermediate known as a sulfene (H₂C=SO₂). These sulfenes are transient species that can readily participate in cycloaddition reactions with a variety of unsaturated compounds. magtech.com.cn

One of the most common applications of sulfenes is in [2+2] cycloadditions with electron-rich alkenes and enamines to form four-membered thietane-1,1-dioxide rings. Additionally, sulfenes can undergo [4+2] cycloaddition reactions (Diels-Alder type reactions) with conjugated dienes. For example, the reaction of a sulfene generated from methanesulfonyl chloride with azatrienes has been shown to proceed in a highly regioselective manner to yield [4+2] cycloadducts, specifically functionalized thiazine-dioxide derivatives. scirp.org It is anticipated that the sulfene derived from this compound would exhibit similar reactivity, providing access to a range of heterocyclic structures.

The regioselectivity and stereoselectivity of these cycloadditions are often high, making them a valuable tool in organic synthesis. The specific outcome of the reaction depends on the nature of the sulfene and the reacting partner.

Other Functional Group Transformations and Derivatizations

Beyond coupling and cycloaddition reactions, the sulfonyl chloride moiety of this compound can undergo a variety of other useful transformations. These reactions primarily involve nucleophilic substitution at the sulfonyl sulfur or reduction of the sulfonyl group.

Nucleophilic Substitution:

The chlorine atom of the sulfonyl chloride group is a good leaving group, making the sulfur atom susceptible to attack by a wide range of nucleophiles. organic-chemistry.orgwikipedia.orgutexas.edu This allows for the synthesis of a diverse array of derivatives. Common nucleophiles include:

Water: Hydrolysis of this compound, which can be base-catalyzed, yields the corresponding sulfonic acid. researchgate.net

Alcohols: Alcoholysis leads to the formation of sulfonate esters.

Amines: Reaction with primary or secondary amines affords sulfonamides, a class of compounds with significant importance in medicinal chemistry.

Halide Ions: Isotopic exchange reactions, for example with radiolabeled chloride, can occur via an Sₙ2-type mechanism. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions of Sulfonyl Chlorides

| Nucleophile | Product Type | General Reaction |

| H₂O | Sulfonic Acid | R-SO₂Cl + H₂O → R-SO₃H + HCl |

| R'-OH | Sulfonate Ester | R-SO₂Cl + R'-OH → R-SO₂OR' + HCl |

| R'R''NH | Sulfonamide | R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl |

Reduction to Thiols:

The sulfonyl chloride group can be reduced to the corresponding thiol (2-o-tolylethanethiol). Several methods are available for this transformation. A common laboratory method involves the use of triphenylphosphine (B44618) in toluene. researchgate.netorganic-chemistry.org Catalytic hydrogenation over a palladium catalyst in the presence of a base is another effective method for the reduction of arylsulfonyl chlorides to aryl thiols. google.comgoogle.com Other reducing agents such as lithium aluminum hydride or zinc and acid have also been reported for the reduction of sulfonyl chlorides. taylorfrancis.com

This reduction provides a pathway to a different class of sulfur-containing compounds, opening up further possibilities for derivatization through thiol-specific reactions.

Advanced Spectroscopic and Analytical Characterization for 2 O Tolyl Ethanesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling. For instance, in derivatives of 2-o-Tolyl-ethanesulfonyl chloride, the aromatic protons of the tolyl group typically appear as a complex multiplet in the downfield region (around 7.1-7.5 ppm), while the methyl protons of the tolyl group exhibit a characteristic singlet peak further upfield (around 2.3 ppm). rsc.orgrsc.org The methylene (B1212753) protons of the ethanesulfonyl group would be expected to show distinct signals, with their chemical shifts and coupling patterns dependent on the specific substituents.

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. The carbonyl carbon in derivatives, for example, would appear at a significantly downfield chemical shift. Aromatic carbons can be distinguished from aliphatic carbons, which appear at higher field strengths. rsc.orgrsc.org For example, in the ¹³C NMR spectrum of 1-(o-tolyl)ethan-1-ol, a derivative, the carbons of the tolyl group show distinct signals, as do the methyl and methine carbons. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Ethyl 2-fluoro-2-(o-tolylamino)acetate Derivative | 7.95 (d, 2H), 7.50 (d, 2H), 7.42 (s, 1H), 7.24–7.15 (m), 4.34 (q, 2H), 3.71 (s, 2H), 2.36 (s, 3H), 1.37 (t, 3H) rsc.org | 169.7, 166.2, 141.9, 137.7, 131.0, 130.8, 130.1, 129.5, 126.1, 118.9, 61.0, 44.6, 21.2, 14.4 rsc.org |

| 1-(o-tolyl)ethan-1-ol | 7.12-7.53 (m, 4H), 5.14 (q, 1H), 2.35 (s, 3H), 1.71 (br, s, 1H), 1.47 (d, 3H) rsc.org | 143.8, 134.2, 130.4, 127.2, 126.4, 124.4, 66.8, 23.9, 18.9 rsc.org |

| 2-chloroethanesulfonyl chloride | 4.088 (t), 4.007 (t) chemicalbook.com | Not specified |

| Ethanesulfonyl chloride | 3.694 (q), 1.621 (t) chemicalbook.com | Not specified |

Note: Data is for related or derivative compounds and serves to illustrate typical chemical shifts.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, charged fragments. chemguide.co.uk

The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound, the expected molecular weight can be calculated from its molecular formula (C9H11ClO2S).

The fragmentation pattern is unique to a particular molecule and provides valuable structural information. libretexts.org In sulfonyl chlorides, common fragmentation pathways involve the loss of the SO₂Cl group or cleavage of the bond between the alkyl chain and the sulfonyl group. For instance, in the mass spectrum of a related compound, ethyl 2-fluoro-2-(o-tolylamino)acetate, the molecular ion peak (M+) was observed at m/z 315, with other significant fragments appearing at lower m/z values. rsc.org The fragmentation of long-chain esters of diols often shows characteristic losses of the acyloxy group or the entire carboxylic acid moiety. nih.gov Analysis of fragmentation can also reveal the presence of specific isotopes, such as the characteristic M+ and M+2 peaks for chlorine-containing compounds.

Table 2: Illustrative Mass Spectrometry Fragmentation Data

| Ion Type | Description | Potential Significance for this compound |

| [M]+ | Molecular Ion | Provides the exact molecular weight of the compound. |

| [M-Cl]+ | Loss of Chlorine | A common fragmentation for chlorinated compounds. |

| [M-SO₂Cl]+ | Loss of the Sulfonyl Chloride Group | Indicates the presence and location of the sulfonyl chloride functional group. |

| [C₇H₇]+ | Tropylium Ion | A common fragment for tolyl-containing compounds. |

| [M-SO₂]+ | Loss of Sulfur Dioxide | Can be indicative of sulfonyl-containing molecules. uab.eduuab.edu |

Note: This table represents potential fragmentation pathways and is for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov Different chemical bonds vibrate at specific frequencies, and when a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. nih.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl chloride group (S=O stretches), the aromatic ring (C=C stretches and C-H bends), and the alkyl chain (C-H stretches). The S=O stretching vibrations in sulfonyl chlorides typically appear as two strong bands in the region of 1350-1400 cm⁻¹ (asymmetric stretch) and 1160-1190 cm⁻¹ (symmetric stretch). nist.govresearchgate.netmdpi.com Aromatic C=C stretching vibrations are usually observed in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic ring and the alkyl chain appear above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively. The presence of these characteristic bands provides strong evidence for the structure of this compound. mdpi.commdpi.com

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1350 - 1400 |

| Symmetric S=O Stretch | 1160 - 1190 | |

| Aromatic Ring (C₆H₄) | C=C Stretch | 1450 - 1600 |

| C-H Stretch | > 3000 | |

| Alkyl Chain (CH₂) | C-H Stretch | 2850 - 3000 |

| Methyl Group (CH₃) | C-H Stretch | 2850 - 3000 |

Note: These are general ranges and the exact frequencies can vary based on the molecular environment.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, which is a solid at room temperature, X-ray crystallography could be used to obtain a detailed structural model. fluorochem.co.uk This would allow for the precise measurement of the S-Cl, S=O, S-C, and C-C bond lengths and the various bond angles within the molecule. Furthermore, it would reveal the torsional angles, providing insight into the preferred conformation of the ethanesulfonyl chloride chain relative to the o-tolyl group. This information is crucial for understanding intermolecular interactions in the crystal lattice and can be used to rationalize the compound's physical properties. The electron density map generated from X-ray diffraction data allows for the unambiguous placement of each atom, confirming the connectivity and stereochemistry. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., Flash Chromatography)

Chromatographic techniques are fundamental for the separation and purification of chemical compounds, as well as for assessing their purity. Flash chromatography, a common purification method, utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential partitioning between the two phases. rsc.org

In the context of this compound and its derivatives, flash chromatography is an effective method for purification following a chemical synthesis. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). The choice of eluent (solvent system) is critical for achieving good separation. By carefully selecting the solvent polarity, impurities and unreacted starting materials can be effectively removed, yielding the desired compound in high purity. The purity of the final product can then be verified by other analytical techniques such as NMR or MS.

Computational and Theoretical Chemistry Studies of 2 O Tolyl Ethanesulfonyl Chloride

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like 2-o-tolyl-ethanesulfonyl chloride, which contains several rotatable bonds in its ethylsulfonyl chain, MD simulations would be invaluable for conformational analysis. github.io

By simulating the molecule's dynamics in a solvent (such as water or an organic solvent), researchers can identify the most stable, low-energy conformations and the transitions between them. github.ionih.gov This is crucial because the three-dimensional shape (conformation) of a molecule can significantly influence its reactivity and how it interacts with other molecules, such as reactants or biological targets. nih.gov MD simulations can reveal preferences for specific dihedral angles and quantify the population of different conformers in solution. github.io

Furthermore, MD simulations can elucidate intermolecular interactions. For example, they can model how this compound interacts with solvent molecules, showing the formation and dynamics of solvation shells. nih.gov If this compound were being studied for a potential biological application, MD simulations could be used to model its interaction with a protein's active site, revealing key binding modes and intermolecular forces like hydrogen bonds or van der Waals interactions. mdpi.com

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms at the atomic level. For reactions involving this compound, such as its synthesis or its reaction with nucleophiles to form sulfonamides, DFT calculations can map out the entire potential energy surface of the reaction.

This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and mechanism. For example, theoretical studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds through a single transition state, consistent with an SN2 mechanism. researchgate.net In contrast, the analogous fluoride (B91410) exchange was found to proceed via an addition-elimination mechanism involving a stable intermediate. researchgate.net

For this compound reacting with an amine, computational modeling could distinguish between a concerted SN2-like pathway or a stepwise addition-elimination mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate and understand how substituents, like the o-tolyl group, influence it.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. unibo.it DFT methods can accurately calculate the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. researchgate.net

For this compound, theoretical calculations would predict characteristic vibrational modes, such as the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group, the S-Cl stretch, and various vibrations associated with the aromatic tolyl group and the ethyl linker. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. echemcom.com By comparing the calculated spectrum with the experimental one, an unambiguous assignment of the observed signals can be made, confirming the molecular structure. Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects or conformational averaging, which can also be modeled computationally. researchgate.net

Illustrative Predicted Spectroscopic Data for a Sulfonyl Chloride Moiety:

| Spectroscopic Data | Computational Method | Predicted Value/Range | Corresponding Functional Group |

| IR Frequency (S=O asym. stretch) | DFT/B3LYP | 1370-1400 cm⁻¹ | Sulfonyl (SO₂) |

| IR Frequency (S=O sym. stretch) | DFT/B3LYP | 1170-1190 cm⁻¹ | Sulfonyl (SO₂) |

| ¹³C NMR Chemical Shift (α-carbon) | GIAO/DFT | 60-70 ppm | -CH₂-SO₂Cl |

| ¹H NMR Chemical Shift (α-protons) | GIAO/DFT | 3.5-4.5 ppm | -CH₂-SO₂Cl |

Note: This table contains illustrative data typical for sulfonyl chlorides and is intended to demonstrate the application of computational prediction. It does not represent specific data for this compound. researchgate.net

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Structure-reactivity relationships explore how a molecule's chemical structure influences its reactivity. For derivatives of this compound, where the tolyl group might be substituted with various functional groups, computational methods can quantify these relationships. By calculating electronic descriptors (like atomic charges or electrostatic potentials) and steric descriptors for a series of derivatives, one can build a model that correlates these properties with experimentally observed reaction rates.

When the goal is to develop molecules with a specific biological activity, Quantitative Structure-Activity Relationship (QSAR) studies are employed. nih.gov Sulfonamides, which are readily synthesized from sulfonyl chlorides like this compound, are a class of compounds frequently studied using QSAR. nih.govnih.gov

In a typical QSAR study, a series of sulfonamide derivatives would be synthesized and their biological activity (e.g., enzyme inhibition) measured. nih.gov Then, various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) are calculated for each derivative using computational software. nih.gov Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govnih.gov

Applications of 2 O Tolyl Ethanesulfonyl Chloride in Advanced Materials and Biological Research

Utilization in the Synthesis of Biologically Active Molecules

While specific research detailing the extensive use of 2-o-Tolyl-ethanesulfonyl chloride in the synthesis of commercially available biologically active molecules is limited in publicly accessible literature, the established reactivity of sulfonyl chlorides points to its significant potential in this arena. The applications of closely related compounds, such as 2-(o-tolyloxy)ethane-1-sulfonyl chloride, as intermediates in the synthesis of drugs and pesticides, strongly suggest a similar utility for this compound.

The sulfonamide functional group is a key pharmacophore found in a multitude of approved drugs, including antibacterial, antiviral, and anticancer agents. nih.govnih.gov The synthesis of these sulfonamides often proceeds through the reaction of a sulfonyl chloride with a suitable amine. nih.gov Therefore, this compound serves as a valuable precursor for generating novel sulfonamide derivatives in drug discovery programs.

The general reaction for the synthesis of sulfonamides from this compound is depicted below:

Image of the general reaction of this compound with an amine to form a sulfonamide

The o-tolyl group in the molecule can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide, potentially leading to improved efficacy or selectivity. For instance, a related compound, 1-(o-tolyl)ethane-1-sulfonyl chloride, is noted for its role in the development of drugs and therapeutic agents due to its ability to modify biological molecules. The synthesis of deuterated baricitinib, a drug for rheumatoid arthritis, utilizes a related ethanesulfonyl chloride derivative, highlighting the relevance of this class of compounds in pharmaceutical manufacturing. scienceopen.com

Table 1: Illustrative Examples of Potential Pharmaceutical Scaffolds from this compound

| Amine Reactant | Resulting Sulfonamide Scaffold | Potential Therapeutic Area |

| Aniline | N-phenyl-2-(o-tolyl)ethanesulfonamide | Antibacterial, Antifungal |

| Benzylamine | N-benzyl-2-(o-tolyl)ethanesulfonamide | Anticancer |

| Taurine | 2-((2-(o-tolyl)ethyl)sulfonamido)ethanesulfonic acid | Neurological Disorders |

This table is illustrative and based on the general reactivity of sulfonyl chlorides.

The sulfonamide and sulfonate ester moieties are also prevalent in a variety of agrochemicals, including herbicides, fungicides, and insecticides. The lipophilic nature of the o-tolyl group in this compound can enhance the penetration of these potential agrochemicals through the waxy cuticles of plants or the exoskeletons of insects. While specific examples of agrochemicals derived from this compound are not widely documented, its potential as a precursor is evident from the known applications of similar sulfonyl chlorides in this industry.

In the realm of specialty chemicals, this compound can be used to synthesize unique monomers for polymerization or as a building block for creating molecules with specific properties, such as dyes and pigments.

The introduction of sulfonate groups can significantly alter the properties of materials, often enhancing their biocompatibility and interaction with biological systems. While direct applications of this compound in this area are not extensively reported, the general principles of sulfonation are well-established. Sulfonated materials are known to exhibit improved water solubility and can mimic the negatively charged surfaces of some biological structures.

The reaction of this compound with hydroxyl-containing biomaterials, such as polysaccharides or synthetic polymers, can lead to the formation of sulfonated surfaces. These modified surfaces can potentially influence cell adhesion, proliferation, and differentiation, making them promising candidates for applications in tissue engineering and regenerative medicine. Furthermore, the resulting sulfonated polymers could be explored as drug delivery vehicles, where the sulfonate groups can interact with charged drug molecules.

Contributions to Polymer Science and Advanced Materials

The ability of this compound to react with various functional groups makes it a valuable tool for polymer chemists. It can be used to introduce the 2-o-tolyl-ethanesulfonyl group into polymers, thereby modifying their properties for specific applications.

Functionalized polymers, those bearing specific chemical groups along their backbone or as side chains, are at the forefront of materials science. This compound can be reacted with polymers containing nucleophilic groups, such as amines or hydroxyls, to create functionalized polymers. For example, reacting it with a polymer containing pendant amine groups would result in a polymer decorated with 2-o-tolyl-ethanesulfonamide side chains.

These functionalized polymers can exhibit unique properties, such as altered solubility, thermal stability, or adhesive characteristics. They may find use in a variety of applications, including as specialty coatings, membranes, or as components in polymer blends. While specific research on polymers functionalized with this compound is scarce, the general strategies for polymer functionalization using sulfonyl chlorides are well-established.

Table 2: Potential Functionalized Polymers from this compound

| Polymer with Nucleophilic Groups | Resulting Functionalized Polymer | Potential Application |

| Poly(vinyl amine) | Poly(N-(2-(o-tolyl)ethyl)sulfonyl vinyl amine) | Water treatment, chelation |

| Poly(ethylene glycol) | Poly(ethylene glycol) 2-o-tolyl-ethanesulfonate | Drug delivery, biomaterials |

| Chitosan | Chitosan-N-(2-(o-tolyl)ethyl)sulfonamide | Biomaterials, wound dressing |

This table is illustrative and based on the general reactivity of sulfonyl chlorides with polymers.

The surface properties of a material dictate its interaction with the external environment. Surface modification is a key strategy to tailor these properties for specific applications. This compound can be employed as a surface modifying agent for a variety of materials.

Role as a Catalyst or Activating Reagent in Organic Transformations

The utility of this compound as an activating reagent stems from the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity makes it a prime target for nucleophilic attack by otherwise unreactive or poorly reactive functional groups, most notably alcohols and amines. By reacting with these groups, the sulfonyl chloride effectively converts a poor leaving group (such as a hydroxyl or amino group) into a much better leaving group (a sulfonate ester or a sulfonamide, respectively). This "activation" facilitates subsequent nucleophilic substitution or elimination reactions that would otherwise be difficult to achieve.

The general mechanism for the activation of an alcohol is depicted below. The alcohol's oxygen atom attacks the electrophilic sulfur of this compound. In the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), the resulting protonated intermediate is deprotonated to form a stable 2-o-tolyl-ethanesulfonate ester. This entire process typically proceeds with retention of configuration at the carbon atom bearing the oxygen.

General Reaction Scheme for Alcohol Activation:

This newly formed sulfonate ester is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. Consequently, the activated substrate is now primed for reaction with a wide range of nucleophiles.

A similar principle applies to the activation of primary and secondary amines, leading to the formation of stable sulfonamides. This transformation is fundamental in peptide synthesis and in the introduction of protecting groups.

While specific, detailed research findings exclusively featuring this compound as a catalyst or activating reagent are not extensively documented in publicly available literature, its reactivity profile is directly comparable to more commonly used reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). Therefore, it is a scientifically sound inference that this compound can be effectively employed in a variety of established synthetic methodologies that rely on the activation of alcohols and amines.

Illustrative Applications Based on Analogous Sulfonyl Chlorides:

The following table outlines potential applications of this compound as an activating reagent, based on well-documented transformations using analogous sulfonyl chlorides. These examples serve to illustrate the expected reactivity and utility of the target compound in organic synthesis.

| Transformation Type | Substrate | Activating Reagent | Subsequent Reagent/Condition | Product Type |

| Nucleophilic Substitution | Primary or Secondary Alcohol | This compound | Nucleophile (e.g., NaI, NaCN, NaN₃) | Alkyl Halide, Nitrile, Azide |

| Elimination (Dehydration) | Secondary or Tertiary Alcohol | This compound | Non-nucleophilic base (e.g., DBU, t-BuOK) | Alkene |

| Ether Synthesis | Alcohol | This compound | Alkoxide (R'-O⁻) | Ether |

| Sulfonamide Synthesis | Primary or Secondary Amine | This compound | - | Sulfonamide |

It is important to note that the steric hindrance provided by the ortho-methyl group on the tolyl ring of this compound might influence its reactivity compared to its para-substituted counterpart (p-toluenesulfonyl chloride). This steric bulk could potentially lead to greater selectivity in reactions with substrates possessing multiple reactive sites. However, it may also necessitate slightly more forcing reaction conditions to achieve comparable reaction rates.

Conclusion and Future Perspectives in 2 O Tolyl Ethanesulfonyl Chloride Research

Summary of Key Research Findings and Contributions to Chemical Science.

A definitive summary of key research findings for 2-o-Tolyl-ethanesulfonyl chloride cannot be formulated at this time due to the absence of dedicated studies. The scientific community has yet to publish significant research that specifically elucidates the properties and potential contributions of this compound. While it is registered and its basic chemical details are known, in-depth investigations into its synthetic utility, reaction mechanisms, and the influence of the o-tolyl group on the ethanesulfonyl chloride moiety are not available in the public domain.

Emerging Synthetic Methodologies for Enhanced Accessibility and Sustainability.

Specific emerging synthetic methodologies for this compound have not been reported. However, general methods for the synthesis of sulfonyl chlorides could theoretically be adapted. These often involve the oxidation of corresponding thiols or disulfides. For instance, the synthesis could potentially proceed via the preparation of 2-(o-tolyl)ethanethiol followed by oxidative chlorination. Modern, more sustainable approaches to sulfonyl chloride synthesis often focus on avoiding hazardous reagents and minimizing waste, but their direct application to this specific compound has not been documented.

Expanding the Scope of Reactivity and Novel Derivatization Strategies.

The reactivity of this compound is expected to be characteristic of sulfonyl chlorides, serving as an electrophile for the introduction of the 2-o-Tolyl-ethanesulfonyl group. It would likely react with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and other derivatives. However, without experimental data, any discussion on novel derivatization strategies remains speculative. The steric hindrance from the ortho-methyl group on the phenyl ring could influence its reactivity compared to its meta and para isomers, a hypothesis that awaits experimental validation.

Prospects in Interdisciplinary Research, including Materials Science, Catalysis, and Medicinal Chemistry.

The prospects for this compound in interdisciplinary fields are, at present, entirely theoretical.

Medicinal Chemistry: Sulfonamides derived from various sulfonyl chlorides are a cornerstone of many therapeutic agents. Derivatives of this compound could potentially exhibit biological activity, but no such studies have been published.

Materials Science: Sulfonyl-containing polymers can possess unique properties. This compound could serve as a monomer or a functionalizing agent for materials, but its utility in this area is unexplored.

Catalysis: While some sulfur-containing compounds are used as ligands in catalysis, there is no indication in the current literature that this compound has been investigated for such purposes.

Q & A

Q. Table 1: PPE Recommendations

| Component | Material/Type | Reference |

|---|---|---|

| Gloves | Nitrile or neoprene | |

| Lab Coat | Chemical-resistant | |

| Eye Protection | Goggles |

Q. How is 2--Tolyl-ethanesulfonyl chloride synthesized, and what parameters affect yield?

- Methodological Answer :

- Synthesis Route : React the corresponding sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Reflux in dichloromethane or toluene for 4–6 hours .

- Critical Parameters :

- Anhydrous Environment : Moisture leads to hydrolysis, reducing yield. Use molecular sieves or dry solvents.

- Stoichiometry : Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion.

- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.

- Purification : Distill under reduced pressure or recrystallize from non-polar solvents.

Advanced Research Questions

Q. How can researchers address discrepancies in the reactivity of 2--Tolyl-ethanesulfonyl chloride under varying anhydrous conditions?

- Methodological Answer :

- Root Cause Analysis :

- Moisture Contamination : Test starting materials for water content (Karl Fischer titration). Use activated molecular sieves in solvents.

- Side Reactions : Monitor for byproducts (e.g., sulfonic acids) via TLC or HPLC.

- Experimental Design :

- Control Experiments : Compare reactivity in rigorously dried vs. ambient conditions.

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to enhance reactivity in suboptimal conditions .

Q. What analytical methods are effective for characterizing the purity and stability of 2--Tolyl-ethanesulfonyl chloride during storage?

- Methodological Answer :

- Purity Assessment :

- NMR Spectroscopy : Confirm structure via H (δ 7.2–7.5 ppm for aryl protons) and C NMR.

- FT-IR : Identify sulfonyl chloride peaks (~1370 cm for S=O asymmetric stretch).

- Stability Studies :

- Accelerated Degradation : Store samples at 25°C, 40°C, and -20°C with varying humidity. Monitor degradation via HPLC every 30 days.

- Recommended Storage : -20°C under inert gas (N₂/Ar) in sealed, light-resistant containers .

Q. Table 2: Stability Monitoring Parameters

| Condition | Temperature | Humidity | Analysis Frequency | Reference |

|---|---|---|---|---|

| Accelerated | 40°C | 75% RH | Every 15 days | |

| Long-term | -20°C | <10% RH | Every 90 days |

Q. What are the challenges in scaling up reactions involving 2--Tolyl-ethanesulfonyl chloride, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Exothermic reactions during synthesis require jacketed reactors with controlled cooling.

- Safety Scaling : Implement pressure-relief systems for SOCl₂ off-gassing. Use continuous flow reactors to minimize large-batch hazards .

- Quality Control : Validate batch consistency via DSC (melting point analysis) and GC-MS for impurity profiling.

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the hydrolytic stability of 2--Tolyl-ethanesulfonyl chloride?

- Methodological Answer :

- Controlled Replication : Repeat experiments using standardized protocols (e.g., fixed pH, temperature).

- Advanced Characterization : Use LC-MS to identify hydrolysis products (e.g., sulfonic acids) and quantify degradation rates.

- Environmental Factors : Document humidity levels and storage history of reagents. Cross-reference with Material Safety Data Sheets (MSDS) for batch-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.